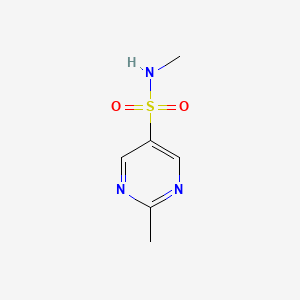

N,2-Dimethylpyrimidine-5-sulfonamide

Description

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

N,2-dimethylpyrimidine-5-sulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-5-8-3-6(4-9-5)12(10,11)7-2/h3-4,7H,1-2H3 |

InChI Key |

WFUTVHCTFHFJLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethylpyrimidine-5-sulfonamide typically involves the reaction of 2,4-dimethylpyrimidine with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides and amines, where the sulfonyl chloride reacts with the amine to form the sulfonamide linkage . Another approach involves the electrochemical oxidative coupling of amines and thiols, which provides an environmentally benign route to sulfonamides .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.

Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfinamides, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,2-Dimethylpyrimidine-5-sulfonamide and related compounds have diverse applications in chemistry, biology, medicine, and industry. This stems from their unique chemical reactivity and biological activity, attributable to the combination of amino and sulfonamide groups that allow for varied chemical transformations and potential therapeutic uses.

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex molecules and as a reagent in various chemical reactions.

Biology Derivatives of this compound have been studied for potential biological activities, including antitrypanosomal and antiplasmodial activities. In vitro antimicrobial activity has been observed in pyrimidine derivatives, effective against a range of microorganisms. This includes antibacterial, antifungal, antimycobacterial, antituberculosis, antileishmanial, antiamoebic, antiparasitic, and antiviral activities. These activities are attributed to the pyrimidine moiety and its structure-activity relationships .

Medicine this compound may serve as a lead compound for developing new pharmaceuticals with therapeutic potential. Sulfonamides have a wide range of biological applications in treating diseases, including central nervous system disorders like schizophrenia, depression, dementia, and Alzheimer’s disease. They can act as cholinesterase (ChE) inhibitors and Nrf2 activators . Pyrimidine derivatives exhibit antiviral properties and have been utilized for viral infections . Certain pyrimidines have demonstrated potential as anticancer agents . A pyrimidine-based coumarin benzene sulfonamide displayed anticancer potential against MCF-7 cell lines .

Industry this compound can be used to produce specialty chemicals and as an intermediate in synthesizing other valuable compounds.

Chemical Reactions Analysis

Types of Reactions this compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form sulfonyl derivatives.

- Reduction Reduction reactions can modify the sulfonamide group.

- Substitution The amino and sulfonamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions Common reagents include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions.

Major Products Formed The products depend on the specific reaction conditions and reagents used. Oxidation reactions may yield sulfonyl derivatives, while substitution reactions can introduce different functional groups onto the pyrimidine ring.

Biochemical Analysis

Biochemical Properties this compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. It can interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity.

Cellular Effects This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It may alter the expression of specific genes involved in metabolic processes, leading to changes in the overall metabolic activity of the cell.

Molecular Mechanism At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity, resulting in enzyme inhibition or activation, leading to changes in biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are crucial factors influencing its long-term effects on cellular function. The compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of N,2-Dimethylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction . This mechanism is particularly relevant in its antimicrobial activity, where it inhibits the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N,2-Dimethylpyrimidine-5-sulfonamide and analogous sulfonamide-containing pyrimidine derivatives:

Key Findings from Comparative Analysis:

Structural Diversity and Functional Impact :

- Lipophilicity vs. Solubility : The adamantane-containing derivative () exhibits high lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. In contrast, the target compound’s simpler structure balances moderate solubility and stability .

- Electron-Withdrawing Groups : Fluorine substituents in compounds like 17k () enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound but critical for kinase inhibition .

- Reactive Moieties : The methylthio group in and the boronate in enable synthetic versatility (e.g., cross-coupling reactions), whereas the target compound’s methyl and sulfonamide groups favor stability over reactivity .

Biological Activity: Compounds with extended aromatic systems (e.g., pyridopyrimidine in ) show pronounced kinase inhibition due to planar geometry and π-π stacking. The target compound’s simpler pyrimidine ring may limit such interactions unless optimized with additional substituents .

Synthetic Utility :

- The boronate derivative () serves as a key intermediate in Suzuki-Miyaura reactions, highlighting the role of pyrimidine sulfonamides in constructing complex molecules. The target compound’s synthetic pathway likely involves direct methylation and sulfonylation steps, as seen in and .

Biological Activity

N,2-Dimethylpyrimidine-5-sulfonamide, also known as 2-amino-N,N-dimethylpyrimidine-5-sulfonamide, is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₀N₄O₂S

- Molecular Weight : 202.23 g/mol

- Structure : The compound features a pyrimidine ring with a sulfonamide group at the 5-position, contributing to its reactivity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Similar to other sulfonamides, it has shown potential in inhibiting bacterial growth. Studies indicate that it may effectively target various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Antitrypanosomal and Antiplasmodial Activities : Research has highlighted its derivatives as having significant antitrypanosomal and antiplasmodial effects, suggesting potential applications in treating diseases like Trypanosomiasis and Malaria.

- Enzyme Inhibition : The compound can inhibit enzymes involved in folate metabolism, such as dihydropteroate synthetase, which is critical for bacterial growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It binds to specific enzymes or receptors, altering their activity and impacting metabolic pathways. This interaction can lead to either inhibition or activation of these enzymes.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Antitrypanosomal | Effective against Trypanosoma species | |

| Antiplasmodial | Shows activity against Plasmodium falciparum | |

| Enzyme Inhibition | Inhibits dihydropteroate synthetase |

Study Highlights

- A study conducted by Chikhalia et al. synthesized new pyrimidine derivatives that exhibited enhanced antimicrobial activity compared to standard drugs like ciprofloxacin. The presence of specific substituents was crucial for their effectiveness .

- Another investigation focused on the free radical scavenging activity of sulfonamide derivatives, including N,N-dimethylpyrimidine-5-sulfonamide, which showed moderate radical scavenging capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,2-Dimethylpyrimidine-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves sulfonylation of pyrimidine derivatives followed by methylation. Key steps include:

- Step 1 : Reacting a pyrimidine precursor (e.g., 5-aminopyrimidine) with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to form the sulfonamide intermediate.

- Step 2 : Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) at 50–80°C.

- Optimization : Use continuous flow reactors to enhance purity (reduces side reactions) and monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:amine) and solvent polarity (e.g., DMF vs. THF) to improve yield .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology : A combination of ¹H/¹³C NMR (to verify methyl and sulfonamide groups), FT-IR (for S=O stretching at ~1350–1150 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) is critical.

- Advanced validation: X-ray crystallography resolves bond angles and confirms stereochemistry, while 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns in complex spectra .

Q. What are the best practices for handling byproducts and ensuring safety during synthesis?

- Methodology :

- Byproduct Management : Separate halogenated or sulfonated waste using solvent-specific containers (e.g., chlorinated vs. non-chlorinated).

- Safety Protocols : Use fume hoods for volatile reagents (e.g., methylating agents), and conduct toxicity screenings for intermediates. Partner with certified waste management firms for disposal .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity or biological interactions of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps, predicting nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., enzymes like carbonic anhydrase). Validate with MD simulations to assess stability of ligand-protein complexes .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions for sulfonamide derivatives?

- Methodology :

- Data Cross-Validation : Compare computed NMR chemical shifts (via Gaussian or ACD/Labs) with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve alignment.

- Error Analysis : Investigate tautomeric equilibria or conformational flexibility using variable-temperature NMR to explain shifts .

Q. How do substituent variations on the pyrimidine ring influence electronic properties and bioactivity?

- Methodology :

- Electronic Effects : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Use cyclic voltammetry to measure redox potentials and UV-Vis to track π→π* transitions.

- Bioactivity Correlation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate results with Hammett σ constants or frontier orbital energies .

Q. What crystallographic techniques determine the 3D structure of sulfonamide derivatives, and how do they aid in understanding intermolecular interactions?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: acetone/water). Resolve structures with SHELX-97, analyzing hydrogen bonds (e.g., N–H⋯O=S) and π-stacking.

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π) to explain packing efficiency and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.